![molecular formula C9H14N2O4 B1302829 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid CAS No. 397244-77-8](/img/structure/B1302829.png)
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid” is a compound with the molecular formula C9H14N2O4 . It has a molecular weight of 214.22 g/mol . The IUPAC name for this compound is 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid .
Molecular Structure Analysis
The InChI string for “4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid” is InChI=1S/C9H14N2O4/c12-7-3-5-11 (6-4-10-7)8 (13)1-2-9 (14)15/h1-6H2, (H,10,12) (H,14,15) . The Canonical SMILES for this compound is C1CN (CCNC1=O)C (=O)CCC (=O)O .
Physical And Chemical Properties Analysis
The computed properties of “4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid” include a XLogP3-AA of -1.8, indicating its solubility in water and lipids . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 86.7 Ų .
Scientific Research Applications
Biomedical Research
This compound serves as a basic substrate for synthetic transformations aimed at creating biologically active compounds. It has been extensively studied for its potential to lead to the discovery of various receptor antagonists and modulators. For instance, derivatives of this compound have been associated with vasopressin and fibrinogen receptor antagonists, which are crucial in the treatment of diseases related to these receptors .
Antitumor Activity
The structural analogs of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid have shown promise in antitumor activity. Compounds in this category have been synthesized and evaluated for their growth inhibition in several human solid tumor cell lines, indicating the potential of this compound in cancer research .
Antiviral Research
Modifications of this compound have enhanced antiviral activity. The replacement of certain functional groups has resulted in significant improvements in antiviral properties, suggesting its application in the development of antiviral drugs .
Antibacterial Applications
Research indicates that derivatives of this compound could be used to determine antibacterial activity. This application is particularly relevant in the field of microbiology, where new antibacterial agents are constantly being sought after .
Neurodegenerative Diseases
Certain derivatives of the compound have been proposed for the treatment of lysosomal and neurodegenerative diseases. This highlights its importance in the development of therapeutic agents for conditions such as Alzheimer’s and Parkinson’s disease .
Cardiovascular Diseases
The compound’s derivatives have also been explored for their role in treating cardiovascular diseases. This application is significant given the global burden of cardiovascular conditions and the need for new treatments .
Synthetic Chemistry
Incorporating functional groups into the pharmacophore of this compound’s scaffold represents an efficient approach for designing new synthetic platforms. These platforms have potential significance in combinatorial and medicinal chemistry, providing a basis for the development of a wide range of pharmaceutical agents .
Pharmacological Profile Enhancement
The analysis of bioactive compounds in this series has revealed that most of them contain functional substituents at specific positions, which play a significant role in their pharmacological profile. Thus, this compound can be used as a starting point for the synthesis of various biologically active molecules with enhanced pharmacological effects .
Mechanism of Action
- High-affinity interactions with these residues contribute to the dual inhibitory effect .
- Binding Free Energy : The estimated binding free energy indicates favorable dual binding to both TNKS-1 and TNKS-2 .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c12-7-3-5-11(6-4-10-7)8(13)1-2-9(14)15/h1-6H2,(H,10,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJKYWQIOKNFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375568 |
Source
|
Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
CAS RN |
397244-77-8 |
Source
|
Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.